molecular formula C22H20N6O B14892277 9-Benzyl-5-[(furan-2-ylmethyl)amino]-7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile

9-Benzyl-5-[(furan-2-ylmethyl)amino]-7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile

Cat. No.: B14892277
M. Wt: 384.4 g/mol
InChI Key: QBTUKQKTXYTWPD-UHFFFAOYSA-N
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Description

9-Benzyl-5-((furan-2-ylmethyl)amino)-7,8,9,10-tetrahydro-[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile is a complex heterocyclic compound. It features a unique fusion of triazolo and naphthyridine rings, along with a furan moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyl-5-((furan-2-ylmethyl)amino)-7,8,9,10-tetrahydro-[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile typically involves multi-step reactions. One common route includes:

    Formation of the triazolo ring: This can be achieved by cyclization reactions involving appropriate precursors under acidic or basic conditions.

    Introduction of the furan moiety: This step often involves nucleophilic substitution reactions where the furan-2-ylmethyl group is introduced.

    Formation of the naphthyridine ring: This can be done through cyclization reactions involving suitable starting materials.

    Final assembly: The final compound is obtained by coupling the intermediate products under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

    Catalyst optimization: Using efficient catalysts to improve reaction rates and selectivity.

    Reaction conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield.

    Purification techniques: Employing advanced purification methods such as chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan moiety, leading to the formation of furan-2,5-dicarboxylic acid derivatives.

    Reduction: Reduction reactions can occur at the triazolo or naphthyridine rings, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the benzyl or furan moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are commonly employed.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of reduced triazolo or naphthyridine derivatives.

    Substitution: Formation of substituted benzyl or furan derivatives.

Scientific Research Applications

Chemistry

    Synthetic Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology and Medicine

Industry

    Pharmaceuticals: Used in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 9-Benzyl-5-((furan-2-ylmethyl)amino)-7,8,9,10-tetrahydro-[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile involves interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Inhibiting key enzymes involved in microbial or cancer cell metabolism.

    DNA Intercalation: Intercalating into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Complexity: The unique fusion of triazolo and naphthyridine rings with a furan moiety sets it apart from other compounds.

    Biological Activity: The combination of these rings imparts unique biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H20N6O

Molecular Weight

384.4 g/mol

IUPAC Name

9-benzyl-5-(furan-2-ylmethylamino)-8,10-dihydro-7H-[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile

InChI

InChI=1S/C22H20N6O/c23-11-19-18-8-9-27(13-16-5-2-1-3-6-16)14-20(18)22-26-25-15-28(22)21(19)24-12-17-7-4-10-29-17/h1-7,10,15,24H,8-9,12-14H2

InChI Key

QBTUKQKTXYTWPD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C(=C(N3C2=NN=C3)NCC4=CC=CO4)C#N)CC5=CC=CC=C5

Origin of Product

United States

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